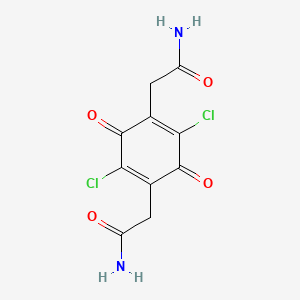
2,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diacetamide is a chemical compound with the molecular formula C10H8Cl2N2O4 It is known for its unique structure, which includes two chlorine atoms and two acetamide groups attached to a cyclohexadiene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diacetamide typically involves the chlorination of 3,6-dioxocyclohexa-1,4-diene-1,4-diacetamide. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 2 and 5 positions of the cyclohexadiene ring. Common reagents used in this process include chlorine gas and suitable solvents such as dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactors where the reaction conditions are optimized for maximum yield and purity. The process may also include steps for purification and isolation of the final product to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the dioxo groups.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can result in a variety of functionalized cyclohexadiene derivatives.
Applications De Recherche Scientifique
2,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diacetamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diacetamide exerts its effects involves its ability to undergo various chemical reactions. The compound can act as an electrophile in substitution reactions, allowing it to interact with nucleophiles. Its oxidation and reduction properties also enable it to participate in redox reactions, which are important in many biological and chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile: Similar structure but with cyano groups instead of acetamide groups.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Another chlorinated quinone derivative with different functional groups.
Uniqueness
2,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diacetamide is unique due to the presence of both chlorine atoms and acetamide groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
83487-99-4 |
|---|---|
Formule moléculaire |
C10H8Cl2N2O4 |
Poids moléculaire |
291.08 g/mol |
Nom IUPAC |
2-[4-(2-amino-2-oxoethyl)-2,5-dichloro-3,6-dioxocyclohexa-1,4-dien-1-yl]acetamide |
InChI |
InChI=1S/C10H8Cl2N2O4/c11-7-3(1-5(13)15)9(17)8(12)4(10(7)18)2-6(14)16/h1-2H2,(H2,13,15)(H2,14,16) |
Clé InChI |
QCPYFBKRROHRDY-UHFFFAOYSA-N |
SMILES canonique |
C(C1=C(C(=O)C(=C(C1=O)Cl)CC(=O)N)Cl)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


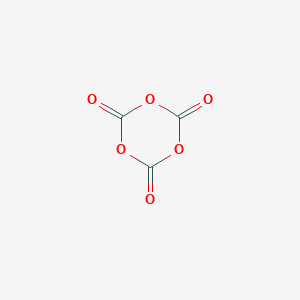

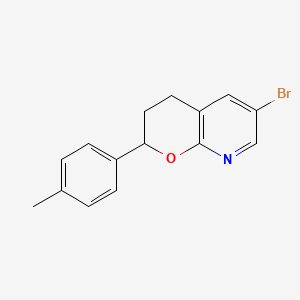
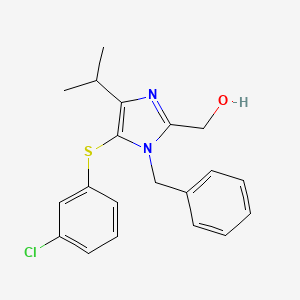

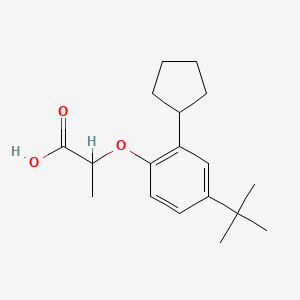
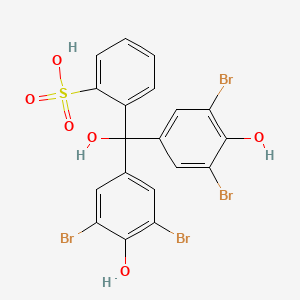


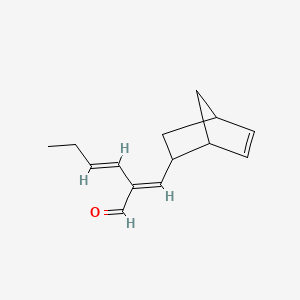
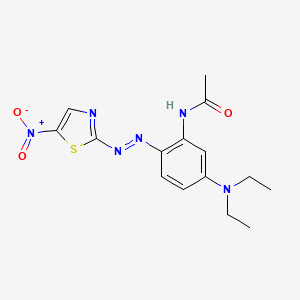
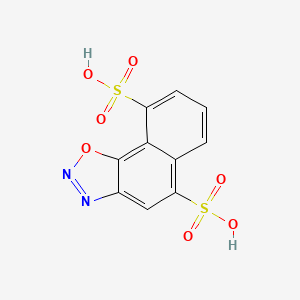
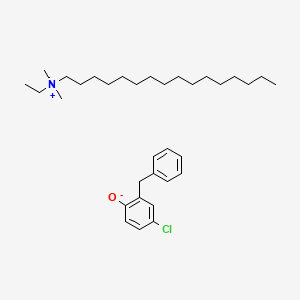
![4-[1-[4-(Tert-butyl)phenoxy]ethyl]-5-nitroveratrole](/img/structure/B15178689.png)
